molecular formula C26H20N4O3 B265117 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one

Cat. No. B265117
M. Wt: 436.5 g/mol
InChI Key: WGMMUFYMZZBUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one, also known as DMQX, is a potent antagonist of ionotropic glutamate receptors. It is widely used in scientific research to study the functions and mechanisms of these receptors.

Mechanism of Action

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one acts as a competitive antagonist of the AMPA receptor, binding to the receptor's ion channel pore and blocking the flow of ions. This results in a decrease in synaptic transmission and excitability, which can have various effects depending on the brain region and cell type. 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one is highly selective for the AMPA receptor, with little or no effect on other glutamate receptor subtypes.
Biochemical and Physiological Effects:
7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one has been shown to have various biochemical and physiological effects in different brain regions and cell types. It can decrease the frequency and amplitude of excitatory postsynaptic currents (EPSCs) and increase the paired-pulse ratio, indicating a presynaptic mechanism of action. 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one can also decrease the amplitude and duration of epileptiform activity and reduce the severity of seizures in animal models. In addition, 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one has been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one is a highly selective and potent antagonist of the AMPA receptor, making it a valuable tool for studying the functions and mechanisms of this receptor subtype. It can be used to block the receptor in a dose-dependent manner and reversibly, allowing for precise control of its effects. However, 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one has some limitations for lab experiments. It can have off-target effects on other ion channels and receptors at high concentrations, and its effects can vary depending on the experimental conditions and brain region studied.

Future Directions

There are several future directions for 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one research. One area is to study the role of AMPA receptors in various neurological and psychiatric disorders and develop new treatments based on this knowledge. Another area is to explore the effects of 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one on different brain regions and cell types, and elucidate the underlying mechanisms. Finally, there is a need to develop new and more selective AMPA receptor antagonists that can overcome the limitations of 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one and provide new insights into the functions and mechanisms of this receptor subtype.

Synthesis Methods

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one can be synthesized by condensation of 3,4-dimethoxyphenylacetic acid with 5-methyl-1,2-diaminobenzimidazole, followed by cyclization with ethyl oxalyl chloride and sodium ethoxide. The final product is obtained by acid hydrolysis and recrystallization.

Scientific Research Applications

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one is widely used in scientific research to study the functions and mechanisms of ionotropic glutamate receptors, particularly the AMPA receptor subtype. It is used to block the receptor and study its effects on synaptic transmission, plasticity, and behavior. 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one is also used to study the role of AMPA receptors in various neurological and psychiatric disorders, such as epilepsy, stroke, depression, and addiction.

properties

Product Name

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one

Molecular Formula

C26H20N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

11-(3,4-dimethoxyphenyl)-14-methyl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one

InChI

InChI=1S/C26H20N4O3/c1-29-18-10-6-4-8-16(18)23(31)22-25(29)28-24(15-12-13-20(32-2)21(14-15)33-3)30-19-11-7-5-9-17(19)27-26(22)30/h4-14H,1-3H3

InChI Key

WGMMUFYMZZBUDJ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N4C3=NC5=CC=CC=C54)C6=CC(=C(C=C6)OC)OC

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N4C3=NC5=CC=CC=C54)C6=CC(=C(C=C6)OC)OC

Origin of Product

United States

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